molecular formula C17H18ClNO4S2 B7776625 ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)methionine

((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)methionine

Cat. No. B7776625
M. Wt: 399.9 g/mol
InChI Key: GNMGSZDDDTYUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)methionine is a compound that contains a biphenyl group, a sulfonyl group, and a methionine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a biphenyl compound with a sulfonyl chloride compound .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a biphenyl core with a sulfonyl group attached to one of the phenyl rings .


Chemical Reactions Analysis

The reactions of this compound would likely be influenced by the presence of the sulfonyl group, which is a good leaving group, and the biphenyl group, which can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the biphenyl group, the sulfonyl group, and the methionine group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets via the sulfonyl group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, many sulfonyl chloride compounds are considered hazardous and can cause skin burns and eye damage .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a drug, future research might focus on optimizing its structure for better activity and safety .

properties

IUPAC Name

2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c1-24-11-10-16(17(20)21)19-25(22,23)15-8-4-13(5-9-15)12-2-6-14(18)7-3-12/h2-9,16,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMGSZDDDTYUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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